4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738822
InChI: InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2
SMILES: C1COCCN1CC2=C(N=CC(=C2)Br)F
Molecular Formula: C10H12BrFN2O
Molecular Weight: 275.12 g/mol

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

CAS No.:

Cat. No.: VC13738822

Molecular Formula: C10H12BrFN2O

Molecular Weight: 275.12 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine -

Specification

Molecular Formula C10H12BrFN2O
Molecular Weight 275.12 g/mol
IUPAC Name 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine
Standard InChI InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2
Standard InChI Key DXOPDADMBRKMCF-UHFFFAOYSA-N
SMILES C1COCCN1CC2=C(N=CC(=C2)Br)F
Canonical SMILES C1COCCN1CC2=C(N=CC(=C2)Br)F

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine, reflecting its pyridine backbone with bromine (Br) at position 5, fluorine (F) at position 2, and a morpholine group connected via a methylene (-CH2_2-) bridge at position 3. Its molecular formula is C10_{10}H12_{12}BrFN2_2O, yielding a molecular weight of 275.13 g/mol (calculated from analogous structures) .

Synonyms and Registry Numbers

  • CAS Registry: While no specific CAS number is available for this exact compound, its close analog, 4-(5-bromo-2-fluoropyridin-3-yl)morpholine (without the methylene linker), is registered under CAS 1800399-58-9 .

  • Alternative Names:

    • 4-(5-Bromo-2-fluoro-3-pyridinylmethyl)morpholine

    • Morpholine, 4-[(5-bromo-2-fluoro-3-pyridinyl)methyl]-

Synthesis and Manufacturing

The synthesis of 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine likely involves multi-step reactions common to pyridine derivatives. A plausible route includes:

Key Synthetic Steps

  • Functionalization of Pyridine: Introduction of bromine and fluorine via electrophilic aromatic substitution or directed ortho-metallation.

  • Methylene Bridge Installation: Alkylation of the pyridine ring at position 3 using chloromethylmorpholine under Friedel-Crafts conditions or via Ullmann coupling.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Table 1: Predicted Synthetic Intermediates

IntermediateRoleReference
5-Bromo-2-fluoropyridin-3-olHalogenated precursor
ChloromethylmorpholineAlkylating agent
Palladium catalystsCross-coupling facilitation

Physicochemical Properties

While experimental data for the exact compound are scarce, predictions based on analogs suggest:

Thermodynamic Parameters

  • Boiling Point: Estimated at 360–370°C (extrapolated from 353.2°C for 4-(5-bromo-2-fluoropyridin-3-yl)morpholine) .

  • Density: ~1.58 g/cm3^3 (similar to analogs with bromine and fluorine substituents) .

  • pKa: Approximately 1.5–2.0 due to electron-withdrawing effects of halogens .

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

  • Stability: Susceptible to photodegradation; storage under inert conditions recommended.

Structural and Crystallographic Insights

Although no crystal structure exists for 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine, studies on related bromo-fluoropyridines reveal:

Molecular Geometry

  • Bond Lengths: C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) distances align with typical halogenated aromatics .

  • Dihedral Angles: The methylene linker introduces conformational flexibility, with a predicted torsion angle of 60–75° between pyridine and morpholine planes .

Table 2: Comparative Structural Data for Halogenated Pyridines

CompoundC-Br (Å)C-F (Å)Space GroupReference
4-(5-Bromo-2-methoxypyridin-3-yl)morpholine1.90P1\overline{1}
4-(((3-Bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)morpholine1.881.35P1\overline{1}

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